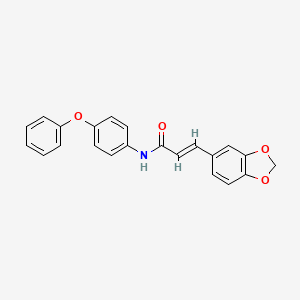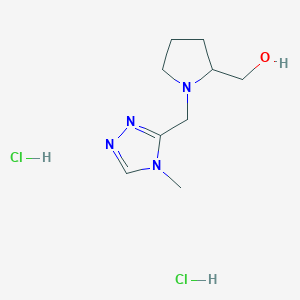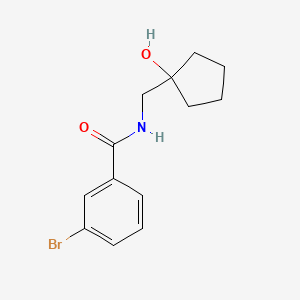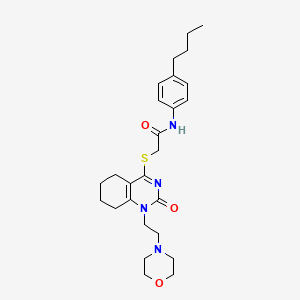
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide, or BDPP, is a novel compound that has been studied extensively in recent years. It has been found to have a wide range of potential applications in the field of scientific research, ranging from drug design to biomedical research. BDPP has been studied for its ability to interact with various biological targets, as well as its potential to act as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
BDPP has been studied extensively for its potential use in scientific research. It has been found to have a wide range of potential applications, including drug design, cancer research, and biomedical research. BDPP has been found to interact with various biological targets, such as proteins and enzymes, making it a potential therapeutic agent. In addition, BDPP has been found to possess antioxidant and anti-inflammatory properties, which could be beneficial in the development of new drugs.
Wirkmechanismus
The mechanism of action of BDPP has been studied extensively. It is believed that BDPP acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By inhibiting the activity of COX-2, BDPP has been found to reduce inflammation and pain. In addition, BDPP has been found to inhibit the activity of NF-κB, which is a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
BDPP has been found to have a wide range of biochemical and physiological effects. In animal models, BDPP has been found to reduce inflammation, pain, and oxidative stress. In addition, BDPP has been found to possess anti-cancer and anti-tumor properties. Furthermore, BDPP has been found to possess immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BDPP in laboratory experiments has several advantages. BDPP is relatively easy to synthesize, making it an ideal choice for researchers. In addition, BDPP is cost-effective and has a wide range of potential applications. However, there are some limitations to the use of BDPP in laboratory experiments. BDPP is not approved for human use, and its long-term effects are not yet known. In addition, BDPP is not as widely studied as other compounds, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
The potential applications of BDPP are vast, and there are many possible future directions for research. Further studies could be conducted to explore the potential therapeutic effects of BDPP in humans. In addition, BDPP could be studied for its potential use in drug design and cancer research. Furthermore, further studies could be conducted to explore the biochemical and physiological effects of BDPP. Finally, BDPP could be studied for its potential use in other areas of scientific research, such as biomedical research and drug delivery.
Synthesemethoden
BDPP can be synthesized through a three-step process. The first step involves the reaction of 4-phenoxybenzaldehyde and ethyl prop-2-enoate, which results in the formation of the desired product. In the second step, the product is reacted with 1,3-dichloro-2-propanol to form the desired BDPP. Finally, the product is purified via column chromatography. This method of synthesis is simple and cost-effective, making it an ideal choice for researchers.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(13-7-16-6-12-20-21(14-16)26-15-25-20)23-17-8-10-19(11-9-17)27-18-4-2-1-3-5-18/h1-14H,15H2,(H,23,24)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQOHHLYYAGXCV-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623073.png)
![1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623074.png)

![N-tert-butyl-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2623076.png)
![(2,5-Dimethylfuran-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2623080.png)

![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methoxyacetamide](/img/structure/B2623083.png)
![Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate](/img/structure/B2623085.png)